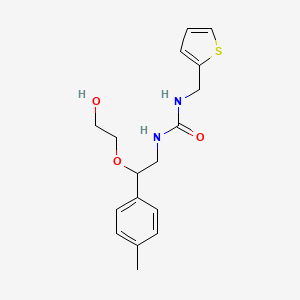

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea

Description

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic urea derivative characterized by a unique substitution pattern. Its structure comprises:

- Urea core: A central urea (-NH-CO-NH-) group, a common pharmacophore in medicinal chemistry due to its hydrogen-bonding capability .

- Thiophen-2-ylmethyl substituent: A thiophene ring linked via a methyl group, introducing aromatic and electronic heterogeneity. Thiophene moieties are known to enhance metabolic stability and modulate receptor interactions .

- 2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl chain: A branched ethyl group featuring a hydrophilic hydroxyethoxy side chain and a hydrophobic p-tolyl (methyl-substituted phenyl) group. This combination may balance solubility and lipophilicity, a design strategy observed in related urea derivatives .

Properties

IUPAC Name |

1-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-13-4-6-14(7-5-13)16(22-9-8-20)12-19-17(21)18-11-15-3-2-10-23-15/h2-7,10,16,20H,8-9,11-12H2,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVVQAGGEUCNRNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NCC2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.

Structure and Properties

The compound features a urea functional group, which is known for its ability to form hydrogen bonds, enhancing interactions with biological targets. Its structure includes:

- Hydroxyethoxy group : Contributes to solubility and interaction with biological macromolecules.

- p-Tolyl group : May influence the compound's lipophilicity and binding affinity.

- Thiophen-2-ylmethyl moiety : Potentially enhances biological activity through additional interactions.

The biological activity of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea is primarily attributed to its role as a kinase inhibitor . Kinases are crucial in cellular signaling pathways, and their inhibition can lead to therapeutic effects in cancer treatment. The compound's urea moiety facilitates hydrogen bonding with target proteins, modulating their activity.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Activity : It has shown promise as an inhibitor of specific kinases involved in tumor growth. For instance, studies have demonstrated its efficacy against several cancer cell lines, including non-small cell lung cancer and breast cancer, with notable IC50 values indicating effective inhibition of cell proliferation.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against various pathogens, suggesting a potential role in treating infections.

Comparative Analysis

To better understand the significance of this compound, a comparison with structurally similar compounds provides insight into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(4-Methylphenyl)-3-thiophen-2-ylurea | Similar urea structure but lacks hydroxyethoxy group | Different biological activity profile |

| 3-(Thiophen-3-ylmethyl)-1-p-tolylurea | Contains p-tolyl but different substituents | Varying kinase inhibition profiles |

| 4-[[(4-Methylphenyl)(thiazol-5-yl)methyl]amino]-1H-pyrazole | Different core structure but similar kinase inhibition potential | Unique mechanism compared to urea derivatives |

Case Studies

Several studies have highlighted the biological efficacy of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea:

- Antitumor Activity Study : In vitro assays demonstrated that the compound exhibited significant cytotoxicity against various cancer cell lines. For example, it showed an IC50 value of 25 μM against breast cancer cells, indicating strong antitumor potential .

- Kinase Inhibition Research : A study focused on the compound's ability to inhibit GSK-3β activity revealed that at a concentration of 1 μM, it reduced enzyme activity by over 50%, showcasing its potential as a therapeutic agent in oncology .

- Antimicrobial Evaluation : The compound was tested against common bacterial strains and exhibited promising antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives and heterocyclic analogs (Table 1). Key distinctions are discussed below.

Table 1: Structural Comparison of 1-(2-(2-Hydroxyethoxy)-2-(p-tolyl)ethyl)-3-(thiophen-2-ylmethyl)urea with Analogues

Key Comparisons

Heterocyclic Influence: The target compound’s thiophen-2-ylmethyl group shares electronic similarities with tetrahydrobenzo[b]thiophene derivatives (), which are used in bioactive molecules for their planar aromatic systems. However, the target’s flexible thiophene-methyl linkage may reduce steric hindrance compared to bicyclic thiophenes .

Substituent Diversity :

- The 2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl chain distinguishes the target compound from simpler hydroxyalkyl analogues (e.g., ’s 2-hydroxy-2-phenylethyl). The ethoxy extension may improve aqueous solubility compared to purely alkyl chains, akin to ionic liquids with hydroxyethoxy groups () .

- The p-tolyl group introduces hydrophobicity, contrasting with ’s 4-methoxyphenyl, which has higher polarity due to the electron-donating methoxy group .

Functional Group Synergy: The combination of thiophene and hydroxyethoxy-p-tolyl groups creates a dual-functionality profile: the thiophene may confer metabolic stability, while the hydroxyethoxy chain enhances solubility.

Research Implications and Limitations

- However, the absence of direct experimental data (e.g., solubility, bioactivity) in the provided evidence limits mechanistic insights.

- Synthesis Challenges : The branched hydroxyethoxy-p-tolyl chain may complicate synthesis compared to linear analogues (). Techniques such as azide-mediated coupling (as in ) could be relevant for introducing the thiophene moiety .

References Pyrrole-urea derivative (Sarantou & Varvounis, 2011). Hydroxy-phenyl urea (Choi et al., 2011). Hydroxyethoxy ionic liquids (MIT Faculty). Thiophene-urea derivatives (International Journal of Organic Chemistry, 2012). Hydroxyethyl-urea (SDBS Library). Thiophene synthesis (Liu & Zhao, 2012).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.